molecular formula C20H18FN3O2S2 B2857229 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1040645-91-7

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2857229
CAS No.: 1040645-91-7
M. Wt: 415.5
InChI Key: JKPLOGPNLFUCIQ-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a dihydropyrimidinone core, and a methylthiophenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinone core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid.

    Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction where the dihydropyrimidinone core reacts with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the methylthiophenylacetamide moiety: This final step involves the reaction of the intermediate product with 2-(methylthio)phenylacetic acid under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl and methylthiophenylacetamide groups may enhance its binding affinity and specificity for certain targets, while the dihydropyrimidinone core could play a role in its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole
  • 4-fluorobenzyl cyanide
  • 3-(((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)me)phenyl methyl ether

Uniqueness

Compared to similar compounds, 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-27-17-5-3-2-4-16(17)23-18(25)10-15-11-19(26)24-20(22-15)28-12-13-6-8-14(21)9-7-13/h2-9,11H,10,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPLOGPNLFUCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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